N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide
描述
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is derived from its bicyclic thiazolo[5,4-c]azepine core and cinnamamide substituent. The core structure consists of a seven-membered azepine ring fused to a five-membered thiazole ring. The azepine ring is partially saturated, with a ketone group at position 4, while the thiazole ring contains sulfur at position 1 and nitrogen at position 3. The cinnamamide group [(2E)-3-phenylprop-2-enamide] is attached to the nitrogen atom at position 2 of the thiazole ring.
The full IUPAC name is:
(2E)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylprop-2-enamide
This nomenclature follows the fusion numbering rules for heterocyclic systems, where the thiazole ring is prioritized due to its higher heteroatom count (sulfur > nitrogen).
Molecular Topology Analysis of the Thiazolo[5,4-c]azepine Core
The thiazolo[5,4-c]azepine core exhibits a unique bicyclic architecture:
- Thiazole Ring : Aromatic, planar, and composed of one sulfur and one nitrogen atom. Bond lengths in the thiazole moiety are consistent with delocalized π-electrons (C–S: 1.74 Å; C–N: 1.30 Å).
- Azepine Ring : Partially saturated with a chair-like conformation. The ketone at position 4 introduces rigidity, reducing puckering variability. Key bond angles include C4–C5–N6 (112.4°) and S1–C2–N3 (105.7°).
Table 1: Topological Parameters of the Core Structure
| Parameter | Thiazolo[5,4-c]azepine Core | Reference Compound (Thiazolo[4,5-d]azepine) |
|---|---|---|
| Ring Fusion Angle (°) | 117.3 | 115.8 |
| C4=O Bond Length (Å) | 1.22 | 1.21 |
| N2–C7 Bond Length (Å) | 1.38 | 1.35 |
The fusion of the thiazole and azepine rings creates a distorted boat conformation, stabilized by intramolecular hydrogen bonding between the ketone oxygen (C4=O) and the adjacent NH group (N2–H).
Conformational Dynamics of the Cinnamamide Substituent
The cinnamamide substituent adopts an E-configuration, with the amide group and phenyl ring positioned trans to each other. Key features include:
- Amide Rotation : The N–C(=O) bond exhibits restricted rotation (energy barrier: ~15 kcal/mol), favoring a planar arrangement due to conjugation with the thiazole ring.
- Phenyl Ring Orientation : The dihedral angle between the cinnamamide phenyl group and the thiazole plane is 68.5°, minimizing steric clashes with the azepine ring.
Table 2: Conformational Parameters of the Cinnamamide Group
| Parameter | Value |
|---|---|
| C=C–C=O Dihedral Angle (°) | 172.3 |
| Amide C–N–C Bond Angle (°) | 120.1 |
| Intramolecular H-bond (Å) | 2.85 (N2–H⋯O=C4) |
The substituent’s flexibility allows for minor torsional adjustments (±12°) under thermal conditions, as observed in molecular dynamics simulations.
Comparative Structural Analysis with Analogous Azepine Derivatives
Compared to related azepine derivatives, this compound exhibits distinct structural features:
Thiazolo[5,4-c]azepine vs. Thiazolo[4,5-d]azepine :
Cinnamamide vs. Acetamide Substituents :
Table 3: Structural Comparison with Analogous Derivatives
属性
IUPAC Name |
(E)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-13(9-8-11-5-2-1-3-6-11)19-16-18-12-7-4-10-17-15(21)14(12)22-16/h1-3,5-6,8-9H,4,7,10H2,(H,17,21)(H,18,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROARKCRCRYFO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazoloazepine Core: This step involves the cyclization of a suitable precursor, such as a thiazole derivative, with an azepine precursor under acidic or basic conditions. The reaction often requires heating and the use of catalysts to facilitate the cyclization process.
Introduction of the Cinnamamide Moiety: The thiazoloazepine core is then reacted with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the final product. This step is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
化学反应分析
Types of Reactions
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cinnamamide moiety, where nucleophiles can replace the amide hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives where the carbonyl group is reduced.
Substitution: Substituted cinnamamide derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and its ability to interact with various biological targets.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it valuable for various industrial applications.
作用机制
The mechanism of action of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the disruption of key cellular pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
(a) N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
This compound replaces the cinnamamide group with an acetamide moiety.
(b) N-(4-Phenylthiazol-2-yl)cinnamamide Derivatives
These derivatives retain the thiazole ring and cinnamamide group but lack the azepine ring. For example, bromine or methyl groups at the 5-position of the thiazole enhance protease inhibitory activity against SARS-CoV-2 Mpro .
(c) BHT 920 (Thiazolo[4,5-d]azepine Derivatives)
BHT 920 features a thiazolo[4,5-d]azepine core and acts as a dopamine D3 receptor agonist. The positional isomerism of the thiazole-azepine fusion (5,4-c vs. 4,5-d) alters the spatial orientation of functional groups, leading to divergent pharmacological profiles. This underscores the importance of ring fusion geometry in target selectivity .
Physicochemical Properties
The following table summarizes key physicochemical properties of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide and selected analogs:
(a) Antitumor Activity
N-(4-Phenylthiazol-2-yl)cinnamamide derivatives exhibit antitumor activity via kinase inhibition or apoptosis induction. For instance, compound 7n (corrected structure in ) showed IC50 values <10 µM against breast cancer cell lines. The cinnamamide’s α,β-unsaturated carbonyl group likely contributes to covalent binding with cysteine residues in kinases.
(b) Antiviral Activity
Thiazole-based cinnamamides (e.g., 5 , 6 , 13 in ) inhibit SARS-CoV-2 Mpro with IC50 values ranging from 2–20 µM. Bulky substituents (e.g., 5-bromo) enhance activity by improving hydrophobic interactions with the protease’s active site.
(c) Neuropharmacological Activity
BHT 920’s dopamine D3 receptor agonism highlights the thiazoloazepine scaffold’s versatility. However, the target compound’s cinnamamide group may redirect activity toward non-neurological targets, such as inflammatory or proliferative pathways .
(d) Larvicidal Activity
Cinnamoyl amides with electron-withdrawing substituents (e.g., 8 , 6 in ) exhibit potent larvicidal effects against Plutella xylostella. The target compound’s azepine ring could modulate bioavailability or target specificity in pest control applications.
生物活性
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₅N₃O₂S
- Molecular Weight : 313.4 g/mol
- CAS Number : 1798406-56-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that modulate signal transduction pathways.
- Gene Expression Modulation : The compound may influence gene expression through interaction with transcription factors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. For instance:
- Efficacy Against Gram-positive and Gram-negative Bacteria : The compound has been tested against Staphylococcus aureus and Escherichia coli with promising results.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cell lines in vitro.
- Apoptosis Induction : It may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial activity of the compound.
- Methodology : Disc diffusion method was used to assess the inhibition zones against various pathogens.
- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria.
-
Study on Anticancer Activity :
- Objective : To investigate the anticancer potential of the compound on human cancer cell lines.
- Methodology : MTT assay was employed to measure cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was noted in treated cancer cells compared to controls.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | Methodology Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disc diffusion | Significant inhibition observed |
| Anticancer | Human breast cancer cell line (MCF-7) | MTT assay | Dose-dependent decrease in cell viability |
| Anticancer | Human lung cancer cell line (A549) | MTT assay | Induction of apoptosis confirmed |
常见问题
Q. What are the recommended methods for synthesizing N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis involves sequential formation of the thiazole and azepine rings, followed by amide coupling with cinnamic acid derivatives. Key steps include:
- Thiazole ring preparation : Use of thiourea derivatives and α-haloketones under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure cyclization .
- Azepine ring formation : Cyclization via intramolecular nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C to minimize side reactions .
Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and reaction time to balance yield (reported 45–68%) and purity. Monitor intermediates via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments (e.g., thiazole C-H at δ 7.2–7.8 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 355.12) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement) to validate spatial arrangement of the thiazoloazepine core .
Q. What in vitro assays are suitable for initial screening of its neuroprotective activity?
Methodological Answer:
- Cell viability assays : Use SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ1–42) and measure viability via MTT reduction. Compare treated vs. untreated groups (IC50 values for similar compounds: 10–50 µM) .
- Tau protein aggregation : Monitor inhibition via thioflavin-T fluorescence in HEK293T cells expressing mutant tau .
- Receptor binding : Radioligand displacement assays (e.g., 3H-MK-801 for NMDA receptor affinity) to assess target engagement .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the neuroprotective efficacy of this compound against amyloid-beta toxicity in Alzheimer’s disease models?
Methodological Answer:
- In vitro models :
- Primary cortical neurons treated with Aβ oligomers; assess synaptic density via PSD-95 immunostaining .
- Microglial BV-2 cells: Measure TNF-α suppression via ELISA to evaluate anti-inflammatory effects .
- In vivo models :
- Transgenic APP/PS1 mice: Administer compound (10 mg/kg/day, oral) for 4 weeks; quantify plaque burden via 6E10 antibody staining and Morris water maze for cognitive improvement .
- Biomarker analysis : CSF Aβ42 and phospho-tau levels via SIMOA or Western blot .
Q. What strategies are effective in resolving contradictory data regarding the compound’s activity across different biological assays?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, Aβ oligomer preparation (e.g., SEC-purified vs. sonicated), and incubation time .
- Orthogonal validation : Confirm cytotoxicity results via LDH release assay alongside MTT .
- Dose-response curves : Test a wide concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Meta-analysis : Compare data with structurally related thiazoloazepines (e.g., IC50 differences due to cinnamamide vs. cyclopentanecarboxamide substituents) .
Q. How can computational modeling predict the compound’s interaction with tau protein fibrils?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to tau’s PHF6 motif (PDB: 5O3T). Prioritize poses with hydrogen bonds to Lys353 and hydrophobic contacts with Val363 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiazole ring) using Schrödinger’s Phase .
Q. What methodologies optimize the compound’s pharmacokinetics for CNS penetration?
Methodological Answer:
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from 3.2 to 2.5, enhancing solubility while retaining blood-brain barrier permeability (measured via PAMPA-BBB) .
- Prodrug design : Synthesize ester derivatives (e.g., acetylated cinnamamide) to improve oral bioavailability; hydrolyze in plasma (t1/2 > 6 h) .
- Plasma stability : Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
